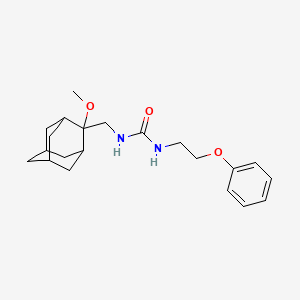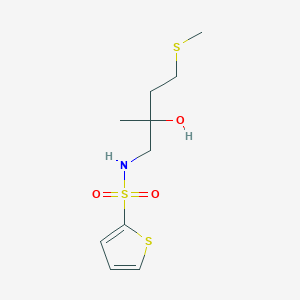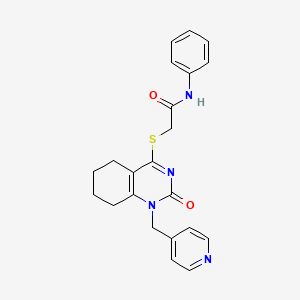
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their potential in medicinal chemistry, particularly in the development of anticancer agents. The rapid development of drug resistance in cancer treatment necessitates the discovery of compounds that can overcome such resistance, with ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives showing promise in this area. These compounds are studied for their ability to synergize with various cancer therapies and selectively kill drug-resistant cells over parent cancer cells through mechanisms such as apoptosis induction (Das et al., 2009).
Synthesis Analysis
The synthesis of these compounds involves multi-component reactions that allow for the incorporation of different substituents, affecting their biological activity. For instance, a three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin has been reported, leading to the formation of structurally related compounds. The crystal and molecular structure of one such derivative was determined by X-ray analysis, providing insights into the stereochemistry and conformation of these molecules (Dmitriev et al., 2015).
Molecular Structure Analysis
The detailed molecular structure analysis, including single-crystal X-ray diffraction studies, offers deep insights into the arrangement and bonding patterns within these compounds. Such analyses facilitate understanding of their reactivity and interaction with biological targets (Radwan et al., 2020).
Wissenschaftliche Forschungsanwendungen
Reactivity with N-nucleophiles : Research by Shcherbakov, Burgart, and Saloutin (2013) on related compounds demonstrates the reactivity of ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines. This reactivity leads to chromone-coumarin rearrangement and other complex reactions, highlighting its potential in organic synthesis (Shcherbakov, Burgart, & Saloutin, 2013).
Synthesis of 4H-chromene derivatives : Boominathan et al. (2011) discuss an atom economical synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives have medicinal promise, suggesting applications in drug development (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Structure-activity relationship in cancer therapy : A study by Das et al. (2009) focuses on the structure-activity relationship of similar compounds and their role in overcoming drug resistance in cancer cells. This research underscores the potential of these compounds in developing new cancer therapies (Das et al., 2009).
Synthesis method development : Litvinov and Shestopalov (2009, 2010) developed a method for synthesizing 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones using ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. This method can contribute to the efficient production of these compounds (Litvinov & Shestopalov, 2009) (Litvinov & Shestopalov, 2010).
Green synthesis approaches : Kiyani and Ghorbani (2014) describe an environmentally friendly synthesis of 4H-chromenes and 4H-pyrans, including derivatives of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. Their method emphasizes sustainable and efficient synthesis (Kiyani & Ghorbani, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-22-18(21)16-14(11-7-4-3-5-8-11)15-12(20)9-6-10-13(15)23-17(16)19/h3-5,7-8,14H,2,6,9-10,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZCEKVRMZMOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)


![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)